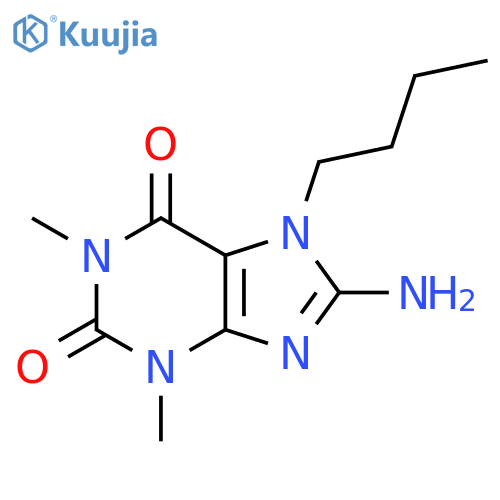Cas no 135574-32-2 (8-Amino-7-butyl-1,3-dimethylxanthine)

135574-32-2 structure
商品名:8-Amino-7-butyl-1,3-dimethylxanthine
CAS番号:135574-32-2
MF:C11H17N5O2
メガワット:251.284981489182
CID:5060786
8-Amino-7-butyl-1,3-dimethylxanthine 化学的及び物理的性質
名前と識別子
-
- 7-Butyl-8-aminotheophyline
- 8-Amino-7-butyl-1,3-dimethylxanthine
- 8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
-
- インチ: 1S/C11H17N5O2/c1-4-5-6-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3,(H2,12,13)
- InChIKey: RXQSOBVMWIBWAU-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N=C(N)N2CCCC)N(C)C(N1C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 84.5
8-Amino-7-butyl-1,3-dimethylxanthine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM257831-10g |
8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
135574-32-2 | 97% | 10g |
$1459 | 2021-08-18 | |
| Chemenu | CM257831-5g |
8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
135574-32-2 | 97% | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM257831-10g |
8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
135574-32-2 | 97% | 10g |
$*** | 2023-03-31 | |
| Chemenu | CM257831-5g |
8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
135574-32-2 | 97% | 5g |
$1043 | 2021-08-18 | |
| Chemenu | CM257831-1g |
8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
135574-32-2 | 97% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM257831-1g |
8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
135574-32-2 | 97% | 1g |
$374 | 2021-08-18 |
8-Amino-7-butyl-1,3-dimethylxanthine 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
135574-32-2 (8-Amino-7-butyl-1,3-dimethylxanthine) 関連製品
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
